L-4-Methoxymandelic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

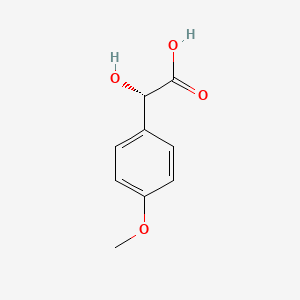

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITECRQOOEQWFPE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426245 | |

| Record name | L-4-Methoxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75172-66-6 | |

| Record name | L-4-Methoxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-4-Methoxymandelic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for L-4-Methoxymandelic acid. The information is curated to support research and development activities, offering detailed data and procedural insights.

Core Chemical and Physical Properties

This compound, a derivative of mandelic acid, is distinguished by a methoxy group on the para-position of the phenyl ring. This structural feature influences its chemical reactivity and physical characteristics. Its properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 108-111 °C | [3][4] |

| Appearance | White to light yellow powder or crystals | [4][5] |

| Solubility | Soluble in water, alcohol, and ether | [4][6][7] |

| pKa (Predicted) | 3.43 ± 0.10 | [4] |

Structural Information

The chemical structure of this compound features a chiral center, leading to stereoisomerism. The "L" designation refers to a specific enantiomer, which is crucial for its interaction with biological systems.

| Identifier | Name/Structure | Reference(s) |

| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid | [1] |

| Synonyms | 4-Methoxymandelic acid, p-Methoxymandelic acid, (4-Methoxyphenyl)hydroxyacetic acid | [1][4] |

| CAS Number | 10502-44-0 | [1] |

| SMILES | COc1ccc(cc1)C(O)C(O)=O | |

| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key spectral data are provided below.

| Spectrum Type | Instrumentation/Conditions | Key Features/Notes | Reference(s) |

| ¹H NMR | Varian A-60 | Data available on PubChem for structural elucidation. | [1] |

| FTIR | KBr Wafer or ATR-Neat | Spectra available on PubChem for functional group identification. | [1] |

| Mass Spectrometry | GC-MS | Data available from the NIST Mass Spectrometry Data Center. | [1] |

| Raman | FT-Raman | Spectrum available on SpectraBase. | [1] |

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of 4-Methoxymandelic Acid

A documented method involves the reaction of anisole with glyoxylic acid.[8]

-

Raw Materials : Anisole, aqueous glyoxylic acid, a protonic acid catalyst (e.g., sulfuric acid), and a secondary solvent (e.g., diethylene glycol dimethyl ether).

-

Procedure :

-

To a three-necked flask, add a 50% aqueous solution of glyoxylic acid and the secondary solvent.

-

Cool the mixture to 0 °C.

-

Slowly add the protonic acid catalyst while maintaining the temperature.

-

Slowly drip in anisole, keeping the temperature around 0 °C.

-

After the addition is complete, continue stirring the reaction at room temperature.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

-

Yield : The reaction efficiency and yield are dependent on the specific catalyst and solvent system used, with reported anisole transformation efficiencies around 85-95%.[8]

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

A liquid chromatographic method has been developed for the effective separation of the enantiomers of 4-methoxymandelic acid.[9]

-

Column : CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase : A primary solvent of n-hexane with isopropanol or ethanol as a polarity modifier. To accommodate the acidic nature of the compound, 0.1% trifluoroacetic acid (TFA) is used as an additive.

-

Flow Rate : 0.4–1.2 mL/min.

-

Detection : UV detection at a wavelength of 230 nm.

-

Sample Preparation : Dissolve the compound in ethanol and filter through a 0.45 μm filter before injection.

-

Outcome : This method achieves baseline resolution of the enantiomers.[9]

Thin-Layer Chromatography (TLC) Analysis

TLC is a viable method for analyzing related compounds like DL-4-hydroxy-3-methoxymandelic acid.

-

Stationary Phase : Non-activated silica gel G plates.

-

Mobile Phase : A mixture of chloroform, acetic acid, and water in a 4:4:1 (v/v) ratio.

-

Visualization : Spray the plate with 3M sulfuric acid in methanol and heat in an oven at 110 °C for 2 minutes.

Biological Context and Significance

While direct signaling pathways for this compound are not extensively detailed, its structural analog, 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA), is a well-known major metabolite of the catecholamines epinephrine and norepinephrine. Understanding this pathway provides crucial context for the metabolic fate of related compounds.

Caption: Metabolic pathway of catecholamines to Vanillylmandelic Acid (VMA).

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and procedural knowledge to facilitate further research and development.

References

- 1. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-methoxymandelic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 3. 4-METHOXYMANDELIC ACID | 10502-44-0 [chemicalbook.com]

- 4. 4-METHOXYMANDELIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. CAS 10408-29-4: o-Methoxymandelic acid | CymitQuimica [cymitquimica.com]

- 8. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]

- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of L-4-Methoxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Methoxymandelic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific synthesis is of paramount importance, as the biological activity of the final products often depends on a single enantiomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on enzymatic kinetic resolution, asymmetric reduction, and chiral auxiliary-mediated approaches. Detailed experimental protocols, comparative quantitative data, and logical workflow diagrams are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Core Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. The most prominent and effective methods include:

-

Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

-

Asymmetric Hydrogenation/Reduction: This approach involves the direct conversion of a prochiral precursor, such as 4-methoxyphenylglyoxylic acid, into the chiral product using a chiral catalyst or reagent.

-

Chiral Auxiliary-Mediated Synthesis: This classical method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction, followed by the removal of the auxiliary.

I. Enzymatic Kinetic Resolution of Racemic 4-Methoxymandelic Acid

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the resolution of mandelic acid and its derivatives. The principle lies in the enantioselective acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric excess.

Quantitative Data

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of racemic 4-methoxymandelic acid.

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) | Reference |

| Lipase AK | Vinyl Acetate | MTBE | 48 | 50.2 | 98.6 | [1] |

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is a representative procedure for the kinetic resolution of racemic 4-methoxymandelic acid using a lipase.

Materials:

-

Racemic 4-methoxymandelic acid

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

-

Vinyl acetate (acyl donor)

-

Methyl tert-butyl ether (MTBE, anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

HPLC with a chiral column for ee determination

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 4-methoxymandelic acid (1.0 eq) and immobilized lipase (e.g., 20-50 mg/mmol of substrate).

-

Solvent and Reagent Addition: Add anhydrous MTBE to dissolve the substrate, followed by the addition of vinyl acetate (1.5-2.0 eq).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the unreacted (now acetylated) R-enantiomer and any acidic byproducts.

-

Isolation of this compound: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Analysis: Determine the enantiomeric excess of the obtained this compound using chiral HPLC.

Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of 4-methoxymandelic acid.

II. Asymmetric Hydrogenation and Reduction

Asymmetric hydrogenation or reduction of a prochiral ketone, 4-methoxyphenylglyoxylic acid or its ester, offers a direct route to enantiomerically enriched this compound. This method relies on the use of a chiral catalyst, such as a Ruthenium-BINAP complex, or a chiral reducing agent, like a borane complex with a chiral ligand.

General Principles

-

Catalytic Asymmetric Hydrogenation: Involves the use of a transition metal catalyst (e.g., Ru, Rh, Ir) complexed with a chiral ligand (e.g., BINAP, DuPhos). The reaction is typically carried out under a hydrogen atmosphere. The chiral catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

-

Stoichiometric Asymmetric Reduction: Employs a chiral reducing agent, often a borane derivative complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) or a chiral amino alcohol.

Quantitative Data

While specific data for the asymmetric hydrogenation/reduction of 4-methoxyphenylglyoxylic acid to this compound is not prominently available in the reviewed literature, high enantioselectivities are commonly achieved for analogous substrates.

| Catalyst/Reagent | Substrate Type | Typical ee (%) |

| Ru-BINAP | Aryl keto-esters | >95 |

| CBS Catalyst (Borane) | Aryl ketones | >90 |

Conceptual Experimental Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a 4-methoxyphenylglyoxylic acid derivative.

Materials:

-

4-Methoxyphenylglyoxylic acid methyl ester

-

Chiral Ruthenium catalyst (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl)

-

Methanol (degassed)

-

Hydrogen gas

-

Autoclave or high-pressure hydrogenation reactor

-

Standard laboratory glassware

-

HPLC with a chiral column for ee determination

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the chiral ruthenium catalyst.

-

Substrate Addition: Add a degassed solution of 4-methoxyphenylglyoxylic acid methyl ester in methanol.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm). Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully vent the hydrogen gas and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.

-

Purification and Hydrolysis: Purify the resulting methyl L-4-methoxymandelate by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with LiOH in THF/water).

-

Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.

Logical Pathway Diagram

Caption: Pathway for asymmetric hydrogenation to this compound.

III. Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[2][3] In this approach, a prochiral molecule is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

General Principles

-

Attachment of Chiral Auxiliary: The starting material, such as 4-methoxyphenylglyoxylic acid, is reacted with a chiral auxiliary (e.g., a chiral alcohol or amine) to form a diastereomeric intermediate.

-

Diastereoselective Reaction: A key bond-forming reaction, such as a reduction of the keto group, is performed. The steric and electronic properties of the chiral auxiliary block one face of the molecule, leading to the preferential formation of one diastereomer.

-

Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

Quantitative Data

Conceptual Experimental Workflow

This workflow outlines the general steps for a chiral auxiliary-mediated synthesis.

Materials:

-

4-Methoxyphenylglyoxylic acid

-

Chiral auxiliary (e.g., (–)-8-phenylmenthol)

-

Coupling agent (e.g., DCC, EDC)

-

Reducing agent (e.g., NaBH4, L-Selectride)

-

Reagents for auxiliary cleavage (e.g., LiOH, H2/Pd)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Esterification: Couple 4-methoxyphenylglyoxylic acid with the chiral auxiliary using a suitable coupling agent to form a diastereomeric ester.

-

Diastereoselective Reduction: Reduce the keto group of the ester with a chosen reducing agent. The chiral auxiliary will direct the hydride attack to one face of the carbonyl group.

-

Separation of Diastereomers (if necessary): If the diastereoselectivity of the reduction is not perfect, the resulting diastereomers can often be separated by chromatography.

-

Auxiliary Cleavage: Cleave the ester bond to remove the chiral auxiliary and yield this compound.

-

Purification and Analysis: Purify the final product and determine its enantiomeric excess.

Logical Relationship Diagram

Caption: Logical steps in a chiral auxiliary-mediated synthesis.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several methods. Enzymatic kinetic resolution, particularly with lipases like Candida antarctica Lipase B, stands out as a highly efficient, selective, and environmentally friendly approach, with demonstrated high enantiomeric excesses. Asymmetric hydrogenation and reduction offer a more direct route from a prochiral precursor, and while specific protocols for this substrate are less documented, the general success of these methods with similar molecules suggests their high potential. Chiral auxiliary-mediated synthesis provides a robust and classical alternative, offering good stereocontrol. The choice of the optimal method will depend on factors such as the desired scale of synthesis, cost of reagents and catalysts, and the available laboratory equipment. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chiral intermediate.

References

Physical and spectroscopic properties of 4-Methoxymandelic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectroscopic properties of 4-Methoxymandelic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.

Physical and Chemical Properties

4-Methoxymandelic acid, also known as p-methoxymandelic acid, is a white to off-white solid crystalline powder. Its chemical structure consists of a mandelic acid core with a methoxy group substituted at the para-position of the phenyl ring.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 108-111 °C | [1] |

| Boiling Point | 370.4 ± 32.0 °C (Predicted) | [1] |

| Density | 1.309 g/cm³ | [1] |

| pKa | 3.43 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water. | [1] |

| CAS Number | 10502-44-0 | [1] |

Spectroscopic Properties

The spectroscopic data for 4-Methoxymandelic acid are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.35 | d | 8.7 | 2H, Ar-H |

| 6.88 | d | 8.7 | 2H, Ar-H | |

| 5.10 | s | 1H, CH-OH | ||

| 3.78 | s | 3H, OCH₃ | ||

| ¹³C NMR | 175.5 | C=O | ||

| 159.5 | Ar-C-OCH₃ | |||

| 130.5 | Ar-C | |||

| 128.0 | Ar-CH | |||

| 114.0 | Ar-CH | |||

| 72.5 | CH-OH | |||

| 55.3 | OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| 3350 | Broad | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2960, 2840 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (ether) |

| 1030 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxymandelic acid typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of water, carbon monoxide, and the methoxy group.

| m/z | Relative Intensity (%) | Assignment |

| 182 | 40 | [M]⁺ |

| 164 | 10 | [M - H₂O]⁺ |

| 151 | 100 | [M - OCH₃]⁺ |

| 135 | 30 | [M - COOH]⁺ |

| 107 | 50 | [C₇H₇O]⁺ |

Experimental Protocols

Synthesis of 4-Methoxymandelic Acid

A common method for the synthesis of 4-Methoxymandelic acid involves the reaction of anisole with glyoxylic acid.[1]

Materials:

-

Anisole (methyl phenoxide)

-

Glyoxylic acid (50% aqueous solution)

-

Sulfuric acid

-

Water

-

Diethylene glycol dimethyl ether (or other suitable solvent)

-

Ice

Procedure:

-

In a three-necked flask, a mixture of 50% glyoxylic acid (0.11 mol) and diethylene glycol dimethyl ether (5 mL) is prepared.

-

The flask is cooled to 0°C in an ice bath.

-

A pre-cooled (0°C) mixture of sulfuric acid (0.2 mol) and water (0.15 mol) is slowly added to the glyoxylic acid solution while maintaining the temperature at 0°C.

-

Anisole (0.1 mol) is then added dropwise to the reaction mixture, ensuring the temperature remains around 0°C.

-

After the addition is complete, the reaction is stirred at 0°C. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the 4-Methoxymandelic acid.

References

L-4-Methoxymandelic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-4-Methoxymandelic acid, a derivative of mandelic acid. This document consolidates key chemical data, synthesis methodologies, and analytical procedures. While specific research on the L-isomer is limited, this guide also explores the broader context of 4-methoxymandelic acid and related compounds to inform future research and development.

Core Chemical Data

This compound is a fine chemical intermediate with potential applications in various fields of chemical synthesis.[1][2] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 75172-66-6 | [3][4] |

| Molecular Formula | C₉H₁₀O₄ | [4][5] |

| Molecular Weight | 182.17 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid (for related compound o-Methoxymandelic acid) | [1] |

| Solubility | Soluble in polar solvents like water and alcohols (for related compound o-Methoxymandelic acid) | [1] |

Synthesis and Production

The synthesis of 4-methoxymandelic acid typically involves the reaction of anisole with an aqueous solution of glyoxylic acid. This process is catalyzed by a protonic acid, and the addition of a secondary solvent can improve selectivity and yield. This method is advantageous due to its simplicity, safety, and the use of low-cost, less hazardous raw materials.[3]

A general workflow for the synthesis is outlined below. The process involves the controlled addition of anisole to a cooled solution of glyoxylic acid and a strong protonic acid, followed by a stirring reaction at a controlled temperature. High-Performance Liquid Chromatography (HPLC) is often used to monitor the reaction's progress.[3]

References

- 1. CAS 10408-29-4: o-Methoxymandelic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chirality and Absolute Configuration of 4-Methoxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxymandelic acid, a derivative of mandelic acid, is a chiral molecule of significant interest in various fields, including pharmaceutical development and chemical synthesis. Its stereochemistry plays a pivotal role in its biological activity and chemical interactions. This technical guide provides a comprehensive overview of the chirality and absolute configuration of 4-methoxymandelic acid, detailing experimental protocols for its resolution and methods for the determination of its absolute stereochemistry.

Chirality in 4-Methoxymandelic Acid

4-Methoxymandelic acid possesses a single stereocenter at the α-carbon, the carbon atom bonded to the carboxyl group, the hydroxyl group, the phenyl group, and a hydrogen atom. This tetrahedral carbon atom with four different substituents gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-methoxymandelic acid and (S)-4-methoxymandelic acid.

dot

Caption: Enantiomers of 4-Methoxymandelic Acid.

Physicochemical Properties of Enantiomers

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).

Synthesis and Resolution of Enantiomers

The synthesis of 4-methoxymandelic acid typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. To obtain the pure enantiomers, a process called chiral resolution is necessary.

Experimental Protocol: Chiral Resolution using (-)-Ephedrine

This protocol is adapted from a well-established method for the resolution of mandelic acid and can be applied to 4-methoxymandelic acid. The principle lies in the formation of diastereomeric salts with a chiral resolving agent, in this case, (-)-ephedrine. Diastereomers have different physical properties, allowing for their separation by fractional crystallization.[1]

Materials:

-

Racemic 4-methoxymandelic acid

-

(-)-Ephedrine

-

Methanol

-

10% Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)

-

Heating mantle or water bath

-

Rotary evaporator

-

Polarimeter

Procedure:

-

Salt Formation:

-

Dissolve racemic 4-methoxymandelic acid (1 equivalent) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (-)-ephedrine (0.5 equivalents) in a minimal amount of hot methanol.

-

Slowly add the hot ephedrine solution to the hot 4-methoxymandelic acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The collected salt is expected to be enriched in one diastereomer (e.g., (-)-ephedrine-(R)-4-methoxymandelate).

-

The filtrate will be enriched in the other diastereomer (e.g., (-)-ephedrine-(S)-4-methoxymandelate).

-

-

Liberation of the Enantiomer:

-

Suspend the isolated diastereomeric salt in water and add 10% hydrochloric acid until the solution is acidic (pH ~1-2). This will protonate the carboxylate and the amine.

-

Extract the liberated enantiomerically enriched 4-methoxymandelic acid with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude enantiomer.

-

-

Purification and Characterization:

-

Recrystallize the crude enantiomer from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes) to obtain the pure enantiomer.

-

Determine the melting point and measure the optical rotation using a polarimeter to assess the enantiomeric purity. The sign of the optical rotation will indicate which enantiomer has been isolated.

-

dot

References

A Technical Guide to the Solubility of L-4-Methoxymandelic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-4-Methoxymandelic acid in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside available qualitative information and comparative data for a structurally similar compound.

Introduction to this compound

This compound is a chiral carboxylic acid with applications in pharmaceutical synthesis and as a resolving agent. Its solubility is a critical parameter for process development, formulation, and purification. Understanding its behavior in various organic solvents is essential for optimizing reaction conditions, crystallization processes, and analytical methods.

Solubility of this compound: Qualitative Overview

General qualitative assessments indicate that this compound is soluble in alcohols, ethers, and other organic solvents, while being slightly soluble in water.[1][2] However, for precise process design and development, quantitative solubility data is indispensable.

Quantitative Solubility Data

Comparative Solubility Data: 4-Methoxybenzoic Acid

To provide a frame of reference, the following table summarizes the mole fraction solubility (x) of a structurally related compound, 4-Methoxybenzoic acid, in various solvents at different temperatures. It is crucial to note that while structurally similar, the additional hydroxyl group in this compound will influence its solubility profile, and therefore, this data should be used as a general guide only.

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 283.15 | - | - | 0.45012 | 0.36088 |

| 298.15 | 0.05531 | 0.03078 | - | - |

| 318.15 | - | - | - | - |

Data for 4-Methoxybenzoic acid, presented for illustrative purposes.[3]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For researchers requiring precise solubility data, the isothermal equilibrium method (shake-flask) followed by gravimetric or chromatographic analysis is a reliable and widely used technique.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Analysis:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved. The mass of the dissolved solid can then be determined.

-

Chromatographic Method (HPLC): Dilute the filtered saturated solution with a known volume of a suitable solvent. Analyze the concentration of this compound using a validated HPLC method with a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 mL) = (mass of dried solute / volume of solvent) * 100

-

Chromatographic: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides researchers with the necessary tools to understand its general solubility characteristics and to precisely determine its solubility through a robust experimental protocol. The provided workflow and comparative data for a similar compound offer a solid foundation for further research and process development involving this compound. It is recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methoxymandelic Acid from Anisole and Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-methoxymandelic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the electrophilic substitution reaction of anisole with glyoxylic acid. This document details the underlying reaction mechanism, presents a comparative analysis of various experimental conditions, and provides a comprehensive experimental protocol. The information is curated to be a practical resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

4-Methoxymandelic acid is a key building block in the synthesis of various pharmaceuticals and other high-value organic compounds. Its synthesis from readily available starting materials like anisole and glyoxylic acid is a topic of significant interest. The reaction proceeds via a Friedel-Crafts-type mechanism, where the electron-rich anisole ring is alkylated by the electrophilic glyoxylic acid. This guide will explore the nuances of this reaction, providing the necessary data and protocols to enable its successful implementation in a laboratory setting.

Reaction Mechanism and Signaling Pathway

The synthesis of 4-methoxymandelic acid from anisole and glyoxylic acid is an example of a Friedel-Crafts alkylation reaction.[1][2][3] The reaction is catalyzed by a strong protonic acid, such as sulfuric acid or phosphoric acid.[4]

The mechanism can be described in the following steps:

-

Generation of the Electrophile: The strong acid protonates the carbonyl oxygen of glyoxylic acid, increasing its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile and attacks the activated carbonyl carbon of glyoxylic acid. The methoxy group of anisole is an ortho-, para-directing activator, meaning the attack will preferentially occur at the ortho and para positions. Due to steric hindrance, the para-substituted product, 4-methoxymandelic acid, is the major product.[1]

-

Rearomatization: The resulting intermediate, a carbocation, is unstable. It quickly loses a proton from the aromatic ring to restore its aromaticity, yielding the final product, 4-methoxymandelic acid.

A major byproduct of this reaction is bis(p-methoxyphenyl)acetic acid, which is formed when a second molecule of anisole reacts with the initial product or an intermediate.[4]

Figure 1: Reaction pathway for the synthesis of 4-methoxymandelic acid.

Experimental Data

The following tables summarize the quantitative data from various experimental runs for the synthesis of 4-methoxymandelic acid, as reported in the literature.[4] These tables provide a comparative overview of how different reaction parameters influence the conversion of the starting material and the yield of the desired product and byproducts.

Table 1: Effect of Different Catalysts on Reaction Outcome

| Catalyst (Protonic Acid) | Anisole Conversion (%) | 4-Methoxymandelic Acid Yield (%) | bis(p-Methoxyphenyl)acetic Acid Yield (%) |

| Sulfuric Acid | 93.7 | 54.8 | 31.8 |

| Phosphoric Acid | 92.2 | 66.0 | 17.6 |

Table 2: Effect of Different Co-solvents with Sulfuric Acid as Catalyst

| Co-solvent | Anisole Conversion (%) | 4-Methoxymandelic Acid Yield (%) | bis(p-Methoxyphenyl)acetic Acid Yield (%) |

| Acetic Acid | 97.7 | 33.7 | 45.3 |

| Diethylene Glycol Dimethyl Ether | 95.2 | 47.2 | 44.1 |

| 4-Methyl-2-pentanone | 85.2 | 48.1 | 27.8 |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 4-methoxymandelic acid based on the most effective conditions identified in the literature.[4]

Materials and Equipment

-

Anisole (Reagent Grade)

-

Glyoxylic acid (50% aqueous solution)

-

Phosphoric acid (85%)

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Ice bath

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of 4-methoxymandelic acid.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 16.3 g (0.11 mol) of a 50% aqueous solution of glyoxylic acid.[4]

-

Cooling: Cool the flask to 0°C using an ice-salt bath.

-

Catalyst Addition: While maintaining the temperature at 0°C, slowly add 23 g (0.2 mol) of 85% phosphoric acid to the stirred solution.[4]

-

Anisole Addition: Slowly add 10.8 g (0.1 mol) of anisole dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5°C.[4]

-

Reaction: Continue stirring the mixture at 0°C. Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC. The reaction is expected to reach high conversion of anisole after approximately 9.5 hours.[4]

-

Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. The crude product may precipitate out of the solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Purify the crude 4-methoxymandelic acid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product.

Characterization

The final product, 4-methoxymandelic acid, can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group protons, the alpha-hydroxy proton, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch), the carboxylic acid carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[5]

-

Melting Point: The melting point of the purified product can be determined and compared to the literature value.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of 4-methoxymandelic acid from anisole and glyoxylic acid. The use of phosphoric acid as a catalyst provides a good yield of the desired product.[4] The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers. By understanding the reaction mechanism and the influence of various parameters, the synthesis can be optimized to achieve high yields and purity, making it a viable method for laboratory and potential scale-up applications.

References

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]

- 3. byjus.com [byjus.com]

- 4. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]

- 5. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of L-4-Methoxymandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-4-Methoxymandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d (doublet) | 2H | Ar-H (ortho to CH(OH)COOH) |

| ~6.90 | d (doublet) | 2H | Ar-H (ortho to OCH₃) |

| ~5.10 | s (singlet) | 1H | CH (OH)COOH |

| ~3.80 | s (singlet) | 3H | OCH ₃ |

| Broad Signal | s (singlet) | 2H | OH and COOH |

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C OOH |

| ~159 | C -OCH₃ |

| ~133 | Ar-C (quaternary) |

| ~128 | Ar-C H (ortho to CH(OH)COOH) |

| ~114 | Ar-C H (ortho to OCH₃) |

| ~72 | C H(OH)COOH |

| ~55 | OC H₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid and alcohol) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (alcohol) |

MS (Mass Spectrometry) Data

| m/z | Relative Abundance | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - COOH]⁺ |

| 109 | Moderate | [M - COOH - CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

-

The sample is gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

The KBr pellet is placed in the sample holder of the instrument.

-

A background spectrum of air is recorded, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[3]

Mass Spectrometry

Sample Preparation and Analysis (GC-MS):

-

Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is esterification, for example, by reacting the sample with BF₃/methanol.[4]

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is passed through a suitable GC column (e.g., a non-polar capillary column) to separate the components.

-

Mass Analysis: The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-charge ratio is determined.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Pivotal Role of L-4-Methoxymandelic Acid in Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereochemistry and chiral separations, L-4-methoxymandelic acid, a derivative of mandelic acid, has emerged as a significant tool. Its utility as a chiral resolving agent is of particular interest in the pharmaceutical and agrochemical industries, where the enantiomeric purity of a compound can dictate its efficacy and safety. This technical guide provides an in-depth exploration of the core principles and methodologies surrounding the application of this compound in stereochemistry, with a focus on chiral resolution through the formation of diastereomeric salts. While direct biological signaling pathways involving this compound are not extensively documented, its role in the synthesis of enantiomerically pure, biologically active molecules is paramount.

Synthesis of 4-Methoxymandelic Acid

The synthesis of 4-methoxymandelic acid is a critical precursor to obtaining the enantiopure L-isomer. A common method involves the reaction of anisole with an aqueous solution of glyoxylic acid, catalyzed by a protonic acid. This process offers a straightforward and cost-effective route to the racemic mixture, which can then be subjected to chiral resolution. The addition of a secondary solvent can enhance the selectivity and yield of the reaction.

Caption: A simplified workflow for the synthesis of racemic 4-methoxymandelic acid.

Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this compound's role in stereochemistry lies in its application as a chiral resolving agent. The fundamental principle involves the reaction of a racemic mixture (e.g., of an amine or alcohol) with an enantiomerically pure chiral acid, in this case, this compound. This acid-base or esterification reaction results in the formation of a pair of diastereomers. Due to their distinct physical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.

Once the less soluble diastereomeric salt has been isolated, the enantiomerically pure target molecule can be liberated by a simple acid-base workup, and the chiral resolving agent can often be recovered and reused.

Caption: General workflow for chiral resolution using this compound.

Quantitative Data in Chiral Resolution

The efficiency of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee%). The following table summarizes representative data from the resolution of various racemic amines using a PEGylated derivative of (R)-mandelic acid, which serves as a close proxy to demonstrate the utility of the mandelic acid scaffold in such separations.

| Racemic Amine | Yield of Resolved Amine (%) | Optical Purity (%) | Enantiomeric Excess (ee%) |

| Phenylalanine methyl ester | 85 | 80 | 60 |

| Leucine methyl ester | 82 | 78 | 56 |

| Valine methyl ester | 80 | 75 | 50 |

| Alanine methyl ester | 78 | 72 | 44 |

| 1-Phenylethylamine | 90 | 85 | 70 |

| 1-(4-Bromophenyl)ethylamine | 88 | 82 | 64 |

Note: Enantiomeric excess (ee%) is calculated from optical purity as (Optical Purity / 100) * 100. The data presented is for resolution using a PEGylated-(R)-mandelic acid derivative and is illustrative of the potential of mandelic acid-based resolving agents.

Detailed Experimental Protocols

Synthesis of Racemic 4-Methoxymandelic Acid

Materials:

-

Anisole

-

Aqueous glyoxylic acid (50%)

-

Concentrated sulfuric acid (or other strong protonic acid)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of anisole in dichloromethane at 0°C, slowly add the aqueous glyoxylic acid.

-

Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring the mixture over ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 4-methoxymandelic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Chiral Resolution of a Racemic Amine with this compound

Materials:

-

Racemic amine

-

This compound

-

Methanol (or other suitable solvent for crystallization)

-

Diethyl ether (for extraction)

-

1 M Sodium hydroxide solution

-

1 M Hydrochloric acid solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of hot methanol.

-

In a separate flask, dissolve this compound (0.5-1.0 equivalent) in a minimal amount of hot methanol.

-

Slowly add the hot solution of this compound to the stirred solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by scratching the inside of the flask or by seeding with a small crystal of the desired salt.

-

Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

To liberate the free amine, dissolve the collected diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the liberated amine with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

-

The aqueous layer from the extraction can be acidified with 1 M hydrochloric acid to precipitate the this compound, which can be recovered by filtration, dried, and potentially reused.

Conclusion

This compound stands as a valuable and effective chiral resolving agent in the field of stereochemistry. Its ability to form diastereomeric salts with a range of racemic compounds, which can then be separated by fractional crystallization, provides a robust and scalable method for obtaining enantiomerically pure substances. This is of critical importance in the development of pharmaceuticals and other biologically active molecules where stereochemistry dictates function. The straightforward synthesis of the racemic acid and the potential for recovery and reuse of the resolving agent further enhance its practical utility. While its direct role in biological signaling pathways is not a primary area of its application, its indirect contribution to the production of stereochemically defined drugs and research compounds is indispensable. The methodologies and data presented in this guide underscore the foundational importance of this compound for professionals engaged in the stereoselective synthesis and development of chiral molecules.

An In-depth Technical Guide to 4-Methoxymandelic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxymandelic acid, a derivative of mandelic acid. While not as extensively studied as its close relative, 4-hydroxy-3-methoxymandelic acid (Vanillylmandelic Acid, VMA), 4-Methoxymandelic acid holds significance as a synthetic intermediate and a subject of interest in the broader context of mandelic acid derivatives, which have applications in pharmaceuticals and materials science. This document details the historical context of its parent compound's discovery, outlines its physicochemical properties, provides detailed synthetic protocols, and explores its relationship to significant biological pathways.

Introduction and Historical Context

The history of 4-Methoxymandelic acid is intrinsically linked to the discovery of its parent compound, mandelic acid. Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a compound found in bitter almonds. The name "mandelic acid" is derived from the German word for almond, "Mandel". This initial discovery yielded a racemic mixture of (R)- and (S)-enantiomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methoxymandelic acid is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | PubChem CID 112056[2] |

| Molecular Weight | 182.17 g/mol | PubChem CID 112056[2] |

| Appearance | White to off-white crystalline solid | Various Suppliers |

| Melting Point | 108-111 °C | Sigma-Aldrich |

| Boiling Point | 370 °C (predicted) | ChemicalBook[3] |

| pKa | 3.43 ± 0.10 (predicted) | ChemicalBook[3] |

| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in water. | ChemBK[3] |

| Density | 1.309 g/cm³ (predicted) | ChemicalBook[3] |

| InChIKey | ITECRQOOEQWFPE-UHFFFAOYSA-N | PubChem CID 112056[2] |

| CAS Number | 10502-44-0 | PubChem CID 112056[2] |

Synthesis of 4-Methoxymandelic Acid

Several synthetic routes to 4-Methoxymandelic acid have been reported, primarily involving the reaction of an anisole derivative with a glyoxylic acid equivalent. A common and illustrative method is the Friedel-Crafts hydroxyalkylation of anisole with glyoxylic acid.

General Synthesis Workflow

The synthesis of 4-Methoxymandelic acid from anisole and glyoxylic acid can be conceptualized with the following workflow. This process represents a direct approach to forming the carbon-carbon bond between the aromatic ring and the α-hydroxy acid moiety.

References

Methodological & Application

Application Notes and Protocols for the Use of L-4-Methoxymandelic Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the production of single-enantiomer drugs is a key consideration in drug development to enhance therapeutic efficacy and minimize adverse effects.[1] L-4-Methoxymandelic acid is a chiral resolving agent that can be effectively employed for the separation of racemic bases, such as amines and amino alcohols, through the formation of diastereomeric salts.

The principle of this method relies on the reaction of a racemic base with an enantiomerically pure acid, this compound, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility in a given solvent system. This disparity in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequently, the pure enantiomer of the base can be recovered from the isolated salt.

These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation guidelines for the use of L-A-Methoxymandelic acid as a chiral resolving agent.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this classical resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, which allows for their separation using conventional techniques such as crystallization.[2]

The process can be summarized in the following key steps:

-

Diastereomeric Salt Formation: A racemic mixture of a basic compound (e.g., an amine) is reacted with an enantiomerically pure resolving agent, in this case, this compound. This acid-base reaction results in the formation of two diastereomeric salts.

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent system, while the other remains in the mother liquor.

-

Isolation of the Diastereomeric Salt: The crystallized, less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Pure Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched amine.

-

Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor and the basified solution for reuse.

Data Presentation

The success of a chiral resolution experiment is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. It is crucial to present this data in a clear and organized manner to allow for easy comparison and assessment of the resolution efficiency.

Table 1: Illustrative Quantitative Data for the Chiral Resolution of a Racemic Amine using this compound

| Racemic Amine | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |

| (R/S)-1-Phenylethylamine | This compound | Ethanol | 42 | 95 (S-enantiomer) |

| (R/S)-Propranolol | This compound | Methanol/Water (9:1) | 38 | 92 (S-enantiomer) |

| (R/S)-Mexiletine | This compound | Isopropanol | 45 | 97 (S-enantiomer) |

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results. Actual yields and enantiomeric excesses will vary depending on the specific substrate and experimental conditions.

Experimental Protocols

The following are detailed protocols for the chiral resolution of a generic racemic amine using this compound.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Materials:

-

Racemic amine

-

This compound

-

Selected solvent (e.g., ethanol, methanol, isopropanol, or a mixture)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve one equivalent of the racemic amine in a minimal amount of the chosen solvent with gentle heating and stirring.

-

Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle heating and stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially crystallizing salt.

-

Formation of the Diastereomeric Salts: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours to overnight.

-

Isolation of the Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the collected diastereomeric salt crystals under vacuum to a constant weight.

Caption: Workflow for Diastereomeric Salt Formation and Isolation.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Materials:

-

Isolated diastereomeric salt

-

Aqueous base solution (e.g., 2 M NaOH or 2 M K₂CO₃)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane, or ethyl acetate)

-

Separatory funnel

-

Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolution of the Salt: Dissolve the dried diastereomeric salt in water.

-

Basification: While stirring, add the aqueous base solution dropwise until the pH of the solution is basic (pH > 10). This will neutralize the this compound and liberate the free amine.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an appropriate organic solvent (typically 3 portions).

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched amine.

Caption: Workflow for the Liberation of the Free Amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Materials:

-

Enantiomerically enriched amine sample

-

Racemic amine standard

-

HPLC system with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

Appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase. Also, prepare a solution of the racemic amine as a reference.

-

HPLC Analysis: Inject the racemic standard onto the chiral HPLC column to determine the retention times of both enantiomers.

-

Sample Injection: Inject the resolved amine sample under the same conditions.

-

Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample. Calculate the enantiomeric excess using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

The use of this compound as a chiral resolving agent provides a robust and effective method for the separation of racemic bases. The success of the resolution is highly dependent on the careful selection of the solvent system and the optimization of crystallization conditions. The protocols and guidelines presented in these application notes offer a comprehensive framework for researchers and professionals to successfully implement this crucial technique in the synthesis and development of enantiomerically pure compounds.

References

Application Notes and Protocols for Diastereomeric Salt Formation with L-4-Methoxymandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereomeric salt formation of racemic compounds using L-4-Methoxymandelic acid as a chiral resolving agent. This method is a cornerstone in the field of chiral separation, enabling the isolation of pure enantiomers, a critical step in drug development and stereoselective synthesis.

Introduction

Chiral resolution via diastereomeric salt formation is a classical and widely used technique for separating enantiomers from a racemic mixture.[1] The process involves reacting a racemic mixture (e.g., a racemic amine or alcohol) with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, allowing for their separation by fractional crystallization.[1]

The choice of resolving agent and solvent system is crucial for a successful resolution, as it directly impacts the solubility difference between the diastereomeric salts and, consequently, the efficiency of the separation.[2] this compound, a derivative of mandelic acid, has proven to be an effective resolving agent for various classes of compounds, particularly amines.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be summarized in the following logical steps:

References

Application Notes and Protocols: L-4-Methoxymandelic Acid in the Asymmetric Synthesis of Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-4-Methoxymandelic acid is a valuable chiral building block in the asymmetric synthesis of pharmaceuticals. As a derivative of mandelic acid, it possesses a stereogenic center at the α-carbon, making it a crucial tool for introducing chirality into target molecules. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic mixtures and as a versatile chiral precursor for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the methoxy group on the phenyl ring can influence the physicochemical properties of its diastereomeric salts, often improving the efficiency of chiral separations compared to unsubstituted mandelic acid.

Section 1: this compound as a Chiral Resolving Agent

The most common method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts.[1] This process involves reacting a racemic mixture (e.g., a chiral amine or alcohol) with an enantiomerically pure resolving agent, such as this compound. The resulting products are diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[2] After separation, the pure enantiomer is recovered by breaking the salt.

Application Example: Resolution of Racemic Amines

Chiral amines are fundamental components of many pharmaceuticals. Diastereomeric salt formation is a robust method for their resolution. While specific data for this compound is proprietary for many industrial processes, the following data for a closely related resolving agent, PEGylated-(R)-mandelic acid, demonstrates the principle and efficiency of this method for resolving various pharmaceutically relevant amines.[3]

Data Presentation: Resolution of Racemic Amines

Table 1: Quantitative Data for the Resolution of Racemic Amines with PEGylated-(R)-Mandelic Acid[3]

| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Optical Purity (% ee) - Cycle 1 | Optical Purity (% ee) - Cycle 2 |

|---|---|---|---|---|---|

| Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | 85-90 | 80-85 | 90-95 |

| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 78-85 | 72-78 | 87-92 |

| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 82-88 | 75-80 | 88-94 |

Note: The data represents a general method and illustrates the effectiveness of mandelic acid derivatives in chiral resolution.

Experimental Protocol: General Procedure for Resolution of a Racemic Amine

This protocol is adapted from a general method for the resolution of racemic amines using a mandelic acid derivative.[3]

Objective: To separate the enantiomers of a racemic primary amine via diastereomeric salt formation with this compound.

Materials:

-

Racemic amine (e.g., 1-phenylethylamine)

-

This compound (1.0 equivalent)

-

Methanol (or other suitable solvent like ethanol, isopropanol)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in methanol. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of methanol.

-

Add the this compound solution to the amine solution with stirring.

-

Stir the mixture at room temperature for a period (e.g., 1-12 hours) to allow for the less soluble diastereomeric salt to crystallize. The optimal time and temperature should be determined empirically. Cooling the mixture (e.g., to 0-5°C) can often promote crystallization.

-

Isolation of Diastereomer: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove the more soluble diastereomer. The filtrate contains the enriched, more soluble diastereomeric salt.

-

Liberation of the Enantiopure Amine: Suspend the filtered solid (the less soluble diastereomeric salt) in water and add an organic extraction solvent (e.g., ethyl acetate).

-

Basify the biphasic mixture by slowly adding 1 M NaOH solution with stirring until the pH is >10 to break the salt and deprotonate the amine.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

-

Recrystallization (Optional): If the desired optical purity is not achieved, the isolated diastereomeric salt can be recrystallized from a suitable solvent to further enhance the diastereomeric excess before liberating the free amine.

Visualization: Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: this compound as a Chiral Precursor

This compound can serve as a starting material for the synthesis of more complex chiral molecules. Its carboxylic acid and benzylic alcohol functionalities can be selectively modified to build molecular complexity while retaining the crucial stereocenter.

Application Example: Synthesis of a Precursor to Venlafaxine